molecular formula C11H19NO3S B8461855 (3s)-3-Acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester

(3s)-3-Acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8461855
M. Wt: 245.34 g/mol
InChI Key: KYLJPUGKGHFDOL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3s)-3-Acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound that belongs to the class of pyrrolidine derivatives Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3s)-3-Acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral pyrrolidine derivative with an acetylthio compound under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3s)-3-Acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetylthio group can yield sulfoxides or sulfones, while reduction can yield alcohols .

Scientific Research Applications

(3s)-3-Acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3s)-3-Acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring can also interact with receptor sites, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and combination of functional groups. The presence of both the pyrrolidine ring and the acetylthio group provides a unique set of chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H19NO3S

Molecular Weight

245.34 g/mol

IUPAC Name

tert-butyl (3S)-3-acetylsulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19NO3S/c1-8(13)16-9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1

InChI Key

KYLJPUGKGHFDOL-VIFPVBQESA-N

Isomeric SMILES

CC(=O)S[C@H]1CCN(C1)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)SC1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 0° C. solution of triphenylphosphine (2.1 g, 8 mmol) in THF (14 ml) was added dropwise (15 minutes) diisopropylazodicarboxylate (1.55 ml, 8 mmol). After 30 minutes stirring at 0° C., a solution containing (RS)-3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester (1 g, 5.34 mmol) and thioacetic acid (0.57 ml, 8 mmol) in THF (7 ml) was added dropwise. The reaction mixture was stirred 30 minutes at 0° C., 45 minutes at room temperature and concentrated. The residue was chromatographed over silica gel (hexane-ethylacetate 9:1 then 8:2 then 1:1) to provide (RS)-3-acetylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester (1.4 g, 100%) as a slightly yellow oil, MS: m/e=246.3 (M+H+).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.57 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Potassium carbonate (4.42 g, 31.96 mmol) was suspended in dry MeOH (20 mL) and thioacetic acid (2.28 g, 29.96 mmol) was added. The mixture was stirred vigorously for 10 mins, concentrated and diluted in dry DMF (30 mL). tert-Butyl 3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate (2.65 g, 9.99 mmol) dissolved in dry DMF (20 mL) was added and the reaction mixture was heated to 60° C. for 3.5 h. The reaction mixture was diluted with water (350 mL) and extracted with EtOAc (2×150 mL) The organic phases were dried with MgSO4, filtered and evaporated. The crude product was purified using Biotage Horizon HPFC system (25+M column, isocratic run heptane/EtOAc (60:40)) affording the title compound (0.592 g, 24.2%) (the product is a mixture of cis and trans isomers). 1H NMR (500 MHz, CDCl3): δ 1.41 (d, 18H), 1.66 (d, 1H), 1.74-1.86 (m, 2H), 2.20-2.26 (m, 2H), 2.29 (s, 3H), 3.10-3.26 (m, 2H), 3.30-3.43 (m, 4H), 3.46-3.54 (m, 1H), 3.66-3.74 (m, 2H); 13C NMR (125 MHz, CDCl3): δ 28.68, 30.82, 31.25, 32.34, 36.16, 41.09, 44.88, 51.60, 55.37, 79.67, 154.43; Mass Spectrum: M+H+ 241.
Quantity
4.42 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
Quantity
2.65 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Five
Yield
24.2%

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